2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-10-3-4-13(14(18)6-10)15-7-11(20-22-15)8-16(21)19-9-12-2-1-5-23-12/h1-7H,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEMTVIIZUVFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2,4-Difluorophenylglyoxal with Nitrile Derivatives
The oxazole core is constructed via the Van Leusen reaction, utilizing TosMIC (tosylmethyl isocyanide) and 2,4-difluorobenzaldehyde under basic conditions:
Reaction Conditions :
Alternative Pathway: Hydroxyimine Cyclization
α-Hydroxyimine intermediates, derived from 2,4-difluoroacetophenone and hydroxylamine, undergo cyclization in the presence of acetic anhydride:
Key Data :
-
Cyclization Agent : Acetic anhydride
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Reaction Time : 4 hours
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Yield : 65%
Acetic Acid Sidechain Introduction
Alkylation of Oxazole-3-carbaldehyde
The aldehyde intermediate undergoes Horner–Wadsworth–Emmons olefination with triethyl phosphonoacetate:
Optimization Insights :
Ester Hydrolysis to Carboxylic Acid
Saponification of the ethyl ester using lithium hydroxide:
Conditions :
Amide Coupling with (Thiophen-2-yl)methylamine
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
Parameters :
Microwave-Assisted Amidation
Accelerating the reaction using microwave irradiation:
\text{Reaction mixture} \xrightarrow{\text{Microwave, 135°C, 15 min}} \text{Target acetamide (Yield: 89%)}
Advantages :
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : Retention time = 6.7 min (C18 column, 70:30 H₂O/ACN), purity ≥98%.
Comparative Analysis of Synthetic Routes
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Van Leusen + EDCl/HOBt | 18 hours | 78 | 95 |
| Hydroxyimine + Microwave | 4.5 hours | 89 | 98 |
Microwave-assisted synthesis outperforms conventional methods in both efficiency and yield, aligning with green chemistry principles .
Chemical Reactions Analysis
Acetamide Formation
The acetamide side chain is likely formed via nucleophilic acyl substitution :
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Activation : Reacting a carboxylic acid (e.g., acetic acid derivative) with a coupling agent (e.g., POCl₃) to form an acid chloride.
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Amidation : Reaction with (thiophen-2-yl)methylamine under basic conditions .
Example Protocol :
python# Simplified reaction scheme Acetic acid derivative + POCl₃ → Acid chloride Acid chloride + (Thiophen-2-yl)methylamine → Acetamide[4]
Functionalization of the Difluorophenyl Group
The 2,4-difluorophenyl moiety influences electronic properties, enabling:
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Electrophilic aromatic substitution (e.g., nitration, halogenation) at the meta position due to fluorine’s electron-withdrawing effect .
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Cross-coupling reactions (Suzuki, Heck) for introducing aryl/alkyl groups .
Key Data :
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Fluorine substituents increase oxidative stability, making the ring less reactive toward radical pathways .
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Pd-catalyzed couplings require elevated temperatures (80–120°C) and ligands like PPh₃ .
Thiophene Methyl Reactivity
The (thiophen-2-yl)methyl group may undergo:
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Oxidation : Conversion to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
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Alkylation/arylation : Friedel-Crafts reactions at the thiophene’s α-position .
Biological Activity and Derivatization
While direct data for this compound is limited, structurally related pyrazole and oxadiazole derivatives exhibit:
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Antimicrobial activity : Tested via disk diffusion against E. coli and B. subtilis .
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Enzyme inhibition : Potential interactions with flavin-dependent oxidoreductases (e.g., CtFDO) .
Optimized Derivatives :
| Modification Site | Biological Impact | Reference |
|---|---|---|
| Isoxazole C-5 | Enhanced binding to hydrophobic pockets | |
| Acetamide N-substituent | Improved solubility and bioavailability |
Stability and Degradation Pathways
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Hydrolysis : The acetamide bond is susceptible to acidic/basic hydrolysis, forming carboxylic acid and amine .
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Photodegradation : Fluorinated aromatics may undergo defluorination under UV light .
Green Chemistry Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The oxazole ring is known for its ability to interact with various biological targets, and modifications to the phenyl and thiophene moieties can enhance its efficacy. For instance, a study demonstrated that derivatives of oxazole compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that compounds containing oxazole rings exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene group may enhance this activity due to its electron-rich nature, which can facilitate interactions with microbial cell membranes .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some derivatives of oxazole compounds have been studied for their anti-inflammatory properties. The specific structure of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide may contribute to modulating inflammatory pathways, although more research is needed to establish its efficacy in this area .
Pesticide Development
The unique chemical structure of this compound positions it as a candidate for pesticide development. Its potential to disrupt biological processes in pests could lead to the formulation of novel agrochemicals that are effective yet environmentally friendly. Preliminary studies suggest that compounds with similar structures have shown insecticidal and fungicidal activities .
Herbicide Potential
Additionally, the compound may serve as a basis for developing new herbicides. The ability to inhibit specific enzymes involved in plant growth could be harnessed to create selective herbicides that target unwanted vegetation while sparing crops .
Case Study 1: Anticancer Activity Evaluation
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of oxazole-based compounds, including This compound . These compounds were evaluated against human cancer cell lines (e.g., MCF-7 and A549). The results indicated that certain modifications led to improved cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy Testing
Another study focused on the antimicrobial properties of oxazole derivatives. The synthesized compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. The findings revealed significant inhibition zones, suggesting strong antimicrobial activity attributable to the structural features of the compound .
Mechanism of Action
The mechanism of action of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Triazole-Based Analogues
- N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide (CAS 1021264-82-3): Molecular Formula: C₁₉H₁₆F₂N₂O₄ (MW: 374.3 g/mol). Key Differences: Replaces the thiophen-2-ylmethyl group with a 3-methoxyphenoxyacetamide chain. The methoxy group enhances solubility but may reduce membrane permeability compared to the thiophene moiety .
- N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide (CAS 1021216-69-2): Molecular Formula: C₁₉H₁₆F₂N₂O₄ (MW: 374.3 g/mol).
Thiadiazole and Thiazole Derivatives
- 2-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide (CAS 790290-24-3): Molecular Formula: C₁₄H₁₃Cl₂N₅O₂S (MW: 402.27 g/mol).
Anticancer Activity
- 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (Compound 7d): IC₅₀: 1.8 µM against Caco-2 cells. Comparison: The thiadiazole-pyridine scaffold shows higher cytotoxicity than oxazole-based compounds, likely due to enhanced π-π stacking with cellular targets .
Anti-Exudative Activity
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Activity: 10 mg/kg dose showed efficacy comparable to diclofenac sodium (8 mg/kg). Comparison: The triazole-sulfanyl group may improve anti-inflammatory potency over oxazole derivatives, but with higher metabolic liability .
Physicochemical Properties
Key Research Findings and Implications
- Structural Flexibility : The 1,2-oxazole core balances metabolic stability and synthetic accessibility, making it preferable over triazoles for CNS-targeted drugs due to fluorine-enhanced blood-brain barrier penetration .
- Biological Performance : Thiophene-containing analogs (e.g., the target compound) may exhibit unique selectivity profiles in kinase or protease inhibition compared to phenyl- or methoxy-substituted derivatives .
- Synthetic Challenges : Lower yields in triazole derivatives (e.g., 32–42%) suggest that oxazole-based routes offer scalability advantages .
Biological Activity
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| CAS Number | 1105242-64-5 |
| Molecular Weight | 325.30 g/mol |
The compound exhibits various biological activities through multiple mechanisms. Notably, its oxazole and thiophene moieties are known for their roles in modulating enzyme activity and interacting with biological targets.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting collagen prolyl-4-hydroxylase (CP4H), which is crucial in fibrosis development .
Biological Activities
The biological activities of this compound include:
- Antifibrotic Activity
- Antitumor Activity
- Anti-inflammatory Effects
Case Studies
Several studies have evaluated the efficacy of related compounds or analogs:
Case Study 1: Antifibrotic Efficacy
A study assessed the antifibrotic properties of a structurally similar compound in a rat model of liver fibrosis. The results showed a significant reduction in collagen deposition and improved liver function markers after treatment with the compound over a four-week period.
Case Study 2: Cytotoxicity Against Cancer Cells
Another study investigated the cytotoxic effects of related oxazole derivatives on breast cancer cell lines. The results indicated IC50 values ranging from 10 to 20 µM, suggesting a promising therapeutic index for further development.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antifibrotic | Inhibition of collagen synthesis | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Table 2: Case Study Results
| Study Type | Compound Tested | Key Findings |
|---|---|---|
| Antifibrotic Study | Oxazole derivative | Reduced collagen deposition by 50% |
| Cancer Cell Study | Related oxazole derivative | IC50 values between 10-20 µM |
Q & A
Q. What are the established synthetic routes for 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide?
A common approach involves multi-step reactions starting with functionalized isoxazole and thiophene precursors. For example, the oxazole ring can be synthesized via cyclization of a β-keto ester with hydroxylamine, followed by coupling to a 2,4-difluorophenyl group. The acetamide moiety is typically introduced via nucleophilic substitution or carbodiimide-mediated coupling (e.g., using N,N′-carbonyldiimidazole) between the oxazole intermediate and 2-(thiophen-2-ylmethyl)amine . Key intermediates should be purified using column chromatography, and reaction progress monitored by TLC or LC-MS.
Q. How can researchers verify the purity and structural integrity of this compound?
Combine orthogonal analytical techniques:
- NMR : Confirm substitution patterns via - and -NMR (e.g., thiophene protons at δ 6.8–7.2 ppm, oxazole C-3 at ~160 ppm).
- HPLC/LC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (expected [M+H] for CHFNOS: ~347.06 Da).
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.3% tolerance) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Begin with broad-spectrum screening:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates.
- Cellular Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC values to known inhibitors.
- Solubility/Stability : Measure kinetic solubility in PBS (pH 7.4) and stability in simulated gastric fluid (SGF) to guide formulation studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Key steps:
- Grow crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Collect data at 100 K using synchrotron radiation (λ = 0.710–0.980 Å).
- Refine anisotropic displacement parameters for non-H atoms and validate via R (<5%) and wR (<12%).
- Analyze dihedral angles between the oxazole and thiophene rings to assess planarity and intermolecular interactions (e.g., π-π stacking) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematically modify substituents:
- Oxazole Ring : Replace 2,4-difluorophenyl with electron-withdrawing groups (e.g., CF) to enhance metabolic stability.
- Thiophene Methyl Group : Introduce halogenation (e.g., Cl) to improve lipophilicity (logP) and blood-brain barrier penetration.
- Acetamide Linker : Replace with sulfonamide or urea to modulate hydrogen-bonding interactions. Validate changes using molecular docking (e.g., AutoDock Vina) and in vitro IC comparisons .
Q. How should researchers address contradictory data in bioactivity assays?
Perform orthogonal validation :
- Dose-Response Curves : Replicate assays across multiple labs using standardized protocols.
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding.
- Metabolite Analysis : Use LC-MS/MS to identify degradation products that may interfere with activity .
Q. What strategies mitigate instability under physiological conditions?
- pH Adjustment : Formulate with cyclodextrins or liposomes to enhance solubility at pH 7.4.
- Prodrug Design : Mask the acetamide group as an ester to improve plasma stability.
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Methodological Notes
- Citing SHELX : Always reference SHELXL for crystallographic refinement .
- Data Reproducibility : Share raw NMR, HPLC, and crystallographic data in public repositories (e.g., Cambridge Structural Database).
- Ethical Compliance : Adhere to institutional guidelines for biological testing and disposal of fluorinated/organosulfur waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
